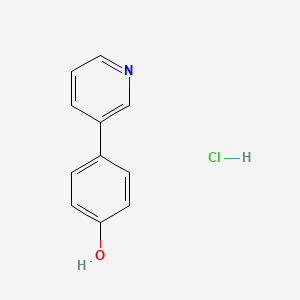

4-(Pyridin-3-yl)phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

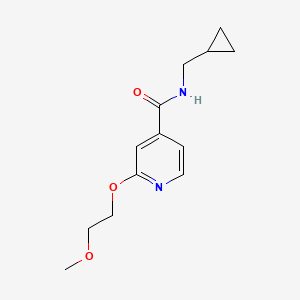

“4-(Pyridin-3-yl)phenol” is a chemical compound with the molecular formula C11H9NO . It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

Pyridinium salts, which are structurally similar to “4-(Pyridin-3-yl)phenol”, have been synthesized through various routes . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecule consists of a pyrrodinyl group attached via N to the 4-position of pyridine . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .Chemical Reactions Analysis

Pyridinium salts, which are structurally similar to “4-(Pyridin-3-yl)phenol”, have shown a wide range of reactivity . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis

Phenols, which include “4-(Pyridin-3-yl)phenol”, generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This process benefits from a straightforward reaction mechanism and the recyclability of the catalyst, which is advantageous for green chemistry and sustainability efforts (Liu, Ma, Liu, & Wang, 2014).

Synthesis of Novel Compounds

Research on the reaction of pyridoxal with polyfunctional phenols has led to the synthesis of potentially biologically active compounds. This method showcases the versatility of hydrochloric acid as a catalyst in creating complex structures with good yields, demonstrating the compound's utility in synthesizing new molecules with potential biological activities (Kibardina, Chumakova, Gazizov, Burilov, & Pudovik, 2014).

Development of Organic Dyes with Large Stokes Shift

A series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols were synthesized to investigate their photophysical properties. These compounds displayed intense fluorescence with a large Stokes shift and high quantum yields, making them excellent candidates for applications in dye-sensitized solar cells and fluorescent markers (Marchesi, Brenna, & Ardizzoia, 2019).

Corrosion Inhibition

Research into Schiff’s bases of pyridyl substituted triazoles has revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies highlight the compound's role in developing protective coatings for industrial metals, significantly impacting material longevity and durability (Ansari, Quraishi, & Singh, 2014).

High-Spin Manganese Aggregate Construction

The compound has contributed to the development of high-spin manganese clusters, which are crucial for magnetic storage media and spintronic devices. This application underscores the material's significance in advancing data storage technology (Bai, Yang, Li, Bi, Li, Tang, Han, Zheng, Wu, & Qiu, 2018).

Mécanisme D'action

Target of Action

Structurally similar pyridinium salts have been found to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation .

Biochemical Pathways

Pyridinium salts, which are structurally similar, have been found to affect a wide range of biochemical pathways, including those involved in microbial metabolism, cancer cell proliferation, and neurological signaling .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, would likely influence its bioavailability .

Result of Action

Similar compounds have been found to induce various cellular responses, such as apoptosis and changes in cell proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-pyridin-3-ylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h1-8,13H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSAVXAHMOIYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)

![2-Methyl-7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2575493.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2575496.png)

amino]carbonyl}benzoic acid](/img/structure/B2575499.png)

![propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate](/img/structure/B2575501.png)

![3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2575508.png)

![5-Azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2575510.png)

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B2575512.png)